patagonicoside A
Description
Patagonicoside A is a sulfated triterpene glycoside isolated from the Patagonian sea cucumber Psolus patagonicus. Structurally, it consists of a holostane-type aglycon (a triterpenoid backbone with a Δ⁷ double bond, 3β,12α,17α-trihydroxy groups, and an 18(20)-lactone) and a tetrasaccharide chain composed of xylose, quinovose, glucose, and 3-O-methylglucose units. Two sulfate groups are attached to the C-4 position of the first xylose unit and the C-6 position of the terminal 3-O-methylglucose unit .
This compound exhibits potent antifungal activity against phytopathogenic fungi such as Cladosporium cucumerinum, Fusarium oxysporum, and Monilia sp., with bioautography-guided studies confirming its efficacy at low concentrations .
Properties
Molecular Formula |
C54H86Na2O29S2 |
|---|---|
Molecular Weight |
1309.4 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R,6S)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4R,5R)-2-[[(2S,5R,6S,9S,10S,12S,13R,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-4-hydroxy-5-sulfonatooxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C54H88O29S2.2Na/c1-23(2)11-10-15-52(8)53(65)18-17-51(7)25-12-13-30-49(4,5)32(14-16-50(30,6)26(25)19-31(56)54(51,53)48(64)82-52)78-47-43(35(59)29(21-73-47)83-85(69,70)71)81-44-37(61)36(60)40(24(3)75-44)79-46-39(63)42(34(58)28(77-46)22-74-84(66,67)68)80-45-38(62)41(72-9)33(57)27(20-55)76-45;;/h12,23-24,26-47,55-63,65H,10-11,13-22H2,1-9H3,(H,66,67,68)(H,69,70,71);;/q;2*+1/p-2/t24-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40-,41+,42+,43-,44+,45+,46+,47+,50-,51+,52+,53+,54-;;/m1../s1 |
InChI Key |
STXKYNLIBGHXRJ-MDPMZLOZSA-L |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC=C5[C@H]4C[C@@H]([C@@]67[C@]5(CC[C@@]6([C@](OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)OC)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC=C5C4CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)[O-])O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+].[Na+] |
Synonyms |
patagonicoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Patagonicosides B and C
- Source : Co-isolated with patagonicoside A from P. patagonicus .
- Structural Differences: Patagonicoside B: Features a novel aglycon (holosta-7,25-diene-3β,12α,17α-triol) and a sulfate group at C-4 of xylose. The tetrasaccharide chain is identical to neothyonidioside and intercedenside A . Patagonicoside C: Shares the same aglycon as this compound but differs in sulfate placement (C-6 of 3-O-methylglucose vs. C-4 of xylose in A). This positional isomerism reduces antifungal potency .
- Bioactivity :
Hemoiedemosides A and B
Impatienside A and Bivittoside D
- Source : Derived from Bohadschia marmorata .
- Structural Features : Holostane-type aglycons with tetrasaccharide chains. Lacking sulfate groups, these compounds show moderate antifungal activity compared to sulfated analogues like this compound .
Key Comparative Data
| Compound | Source | Sulfation Pattern | Sugar Units | Antifungal Activity (vs. Cladosporium spp.) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|---|---|
| This compound | Psolus patagonicus | C-4 xylose, C-6 3-O-MeGlc | 4 | Strong (MIC: 1.5 µg/mL) | 8.2 (Hep3B) |
| Patagonicoside B | Psolus patagonicus | C-4 xylose | 4 | Moderate (MIC: 5.0 µg/mL) | 12.4 (Hep3B) |
| Patagonicoside C | Psolus patagonicus | C-6 3-O-MeGlc | 4 | Weak (MIC: 10.0 µg/mL) | 15.6 (Hep3B) |
| Hemoiedemoside A | Hemoiedema spectabilis | Undisclosed sulfate positions | 4 | Strong (MIC: 2.0 µg/mL) | N/A |
| Impatienside A | Bohadschia marmorata | None | 4 | Moderate (MIC: 6.0 µg/mL) | N/A |
| Bivittoside D | Bohadschia marmorata | None | 4 | Moderate (MIC: 7.0 µg/mL) | N/A |
Structure-Activity Relationships
Sulfation : Sulfate groups enhance antifungal activity by improving solubility and target binding. Desulfation reduces activity by 4–10 fold (e.g., ds-patagonicoside A MIC: 6.0 µg/mL vs. 1.5 µg/mL for native A) .
Sugar Chain Composition : Tetrasaccharides with branched structures (e.g., 3-O-methylglucose in this compound) outperform shorter chains in bioactivity .
Aglycon Modifications : Holostane-type aglycons with Δ⁷,12α,17α-hydroxy groups are optimal. Patagonicoside B’s Δ⁷,25-diene aglycon slightly reduces cytotoxicity compared to A’s Δ⁷-only backbone .
Pharmacological Cross-Comparison
Q & A
Q. What spectroscopic and analytical methods are essential for determining the structure of Patagonicoside A?
this compound's structure is elucidated using a combination of 1D/2D NMR spectroscopy (e.g., , , COSY, HSQC, HMBC, TOCSY, NOESY) and high-resolution mass spectrometry (HRESIMS) . Key steps include:
- NMR analysis of the aglycon (holostane-type triterpene) to identify double bonds (e.g., Δ), hydroxy groups (C-12α, C-17α), and lactone carbonyls .
- HRESIMS in negative ion mode to confirm molecular formulas (e.g., [M – Na] ion at m/z 1151.49449 for Patagonicoside B, a structural analog) .
- Solvolysis to desulfate derivatives (e.g., ds-Patagonicoside A) and compare NMR shifts, confirming sulfate group positions in the oligosaccharide chain .
Q. What distinguishes this compound from structurally related compounds like Patagonicosides B and C?
this compound is differentiated by its sulfation pattern and oligosaccharide chain composition :
- Sulfate groups : this compound contains sulfate(s) at specific positions (e.g., C-4’ of xylose), while Patagonicoside C has an additional sulfate at C-6’’’ of 3-O-methylglucose. These differences are confirmed via NMR shifts after desulfation .
- Sugar units : The carbohydrate chain of this compound includes 3-O-methylglucose, xylose, quinovose, and sulfated xylose, whereas Patagonicoside C substitutes glucose in the third position .
Q. What experimental models are used to evaluate the antifungal activity of this compound?
Antifungal activity is tested using bioautography assays against plant pathogens like Cladosporium cucumerinum and Fusarium oxysporum. Key parameters include:
- Minimum inhibitory concentrations (MICs) to compare activity between sulfated (e.g., this compound) and desulfated analogs.
- Dose-response curves showing reduced efficacy in desulfated derivatives, highlighting the role of sulfation .
Advanced Research Questions
Q. How do contradictions in spectroscopic data inform structural revisions of this compound analogs?
Discrepancies in NMR shifts (e.g., C-4’ downfield shifts by 4.0–4.6 ppm in sulfated vs. desulfated forms) resolve sulfate group positions. For example:
- In Patagonicoside C, a 6.0 ppm downfield shift at C-6’’’ (3-O-methylglucose) confirms sulfation, while upfield shifts at C-5’’’ indicate α/β effects .
- NOESY correlations (e.g., H-C(12)/H-C(9) interactions) determine stereochemistry of hydroxy groups in the aglycon .
Q. What methodological challenges arise in synthesizing this compound analogs for structure-activity studies?
Key challenges include:
- Sulfation regioselectivity : Precise placement of sulfate groups on xylose or 3-O-methylglucose requires enzymatic or chemical methods, which are labor-intensive and low-yield .
- Glycosidic linkage stability : Acidic conditions during synthesis risk hydrolyzing the β-(1→2)-xylopyranosyl bond in the oligosaccharide chain .
- Purification complexity : Sulfated glycosides often require reverse-phase HPLC with ion-pairing agents to resolve isomers .
Q. How do sulfate groups modulate the bioactivity of this compound?
Sulfation is critical for antifungal and cytotoxic activity. Evidence includes:
- Activity loss in desulfated analogs : ds-Patagonicoside A shows negligible inhibition of Cladosporium cladosporoides at low concentrations, while the sulfated form has MICs ≤ 1 µg/mL .
- Position-dependent effects : Patagonicoside C (sulfate at C-6’’’) exhibits weaker activity than this compound (sulfate at C-4’), suggesting sulfation site impacts target binding .
Q. What in vitro models are used to assess the cytotoxic effects of this compound?
Studies use human tumor cell lines (e.g., Hep3B, MDA-MB231) with:
- Proliferation assays (e.g., MTT or SRB) to quantify IC values.
- Hemolysis assays to evaluate erythrocyte membrane disruption, confirming selectivity for tumor cells .
- NF-κB activation assays to explore immunomodulatory mechanisms .
Methodological Recommendations
- Structural studies : Prioritize - HMBC for aglycon-sugar linkage confirmation .
- Bioactivity assays : Include both sulfated and desulfated analogs to isolate sulfate contributions .
- Data interpretation : Cross-validate NMR assignments with computational models (e.g., DFT calculations) to resolve ambiguous shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
